molecular formula C17H14F3N3O3S B12414126 Hydroxy Celecoxib-d4

Hydroxy Celecoxib-d4

Cat. No.: B12414126
M. Wt: 401.4 g/mol
InChI Key: ICRSYPPLGADZKA-KDWZCNHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:

    Amination: Introduction of an amine group to the starting material.

    Hydrolysis: Conversion of the amide group to a carboxylic acid.

    Diazotization: Formation of a diazonium salt from the amine.

    Reduction: Reduction of the diazonium salt to form the desired intermediate.

    Cyclization: Formation of the pyrazole ring structure.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .

Properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D

InChI Key

ICRSYPPLGADZKA-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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